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Compound of Interest

Compound Name: (+)-Marmesin

Cat. No.: B225713 Get Quote

An In-depth Technical Guide to (+)-Marmesin: Chemical Properties and Structure Elucidation

Introduction
(+)-Marmesin is a naturally occurring furanocoumarin, a class of organic chemical compounds

produced by a variety of plants.[1] It belongs to the psoralen class of compounds, which are

characterized by a furan ring fused to a chromenone.[2] As a precursor in the biosynthesis of

linear furanocoumarins, (+)-marmesin is of significant interest to researchers in natural product

chemistry and drug development.[1][3] This guide provides a comprehensive overview of its

chemical properties, the experimental methodologies for its isolation and purification, and the

techniques employed for its structure elucidation. Furthermore, it delves into its biological

activities, including its role as an angiogenesis inhibitor.

Chemical Properties of (+)-Marmesin
The fundamental chemical and physical properties of (+)-Marmesin are summarized in the

table below, providing a quantitative overview for easy reference and comparison.
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Property Value Source

Molecular Formula C₁₄H₁₄O₄ [4]

Average Molecular Weight 246.26 g/mol

Monoisotopic Molecular

Weight
246.08920892 Da

IUPAC Name

(2S)-2-(2-hydroxypropan-2-

yl)-2,3-dihydrofuro[3,2-

g]chromen-7-one

CAS Number 13849-08-6

Water Solubility 0.37 g/L

Solubility in DMSO 100 mg/mL (406.07 mM)

logP 1.98

pKa (Strongest Acidic) 14.3

UV-Vis λmax
332 nm (in EtOH), 338 nm (in

MeOH)

IR Spectra (ATR)
νmax 3480, 2971, 1699, 1631,

1488 cm⁻¹

Structure Elucidation
The determination of the chemical structure of (+)-Marmesin has been accomplished through a

combination of spectroscopic methods and X-ray crystallography. These techniques provide

detailed information about the connectivity of atoms, the molecular framework, and the three-

dimensional arrangement of the molecule.

Spectroscopic Analysis
A variety of spectroscopic techniques have been instrumental in elucidating the structure of (+)-
Marmesin.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals at δ

7.59 (d, J = 9.5 Hz, 1H), 7.22 (s, 1H), 6.75 (d, J = 21.6 Hz, 1H), 6.20 (d, J = 9.5 Hz, 1H),

4.74 (t, J = 8.8 Hz, 1H), 3.28-3.15 (m, 2H), 1.87 (s, 1H), 1.37 (s, 3H), and 1.24 (s, 3H)

ppm.

¹³C-NMR: Carbon-13 NMR data, along with DEPT-135 experiments, have been used to

identify all 14 carbon atoms in the molecule, confirming the presence of the

furanocoumarin core and the hydroxyisopropyl side chain.

Mass Spectrometry (MS):

Low- and high-resolution Fast Atom Bombardment (FAB-MS) have been used to

determine the molecular formula as C₁₄H₁₄O₄ and a molecular mass of 246.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS) have provided further confirmation of the molecular weight and

fragmentation patterns, which are crucial for structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

The IR spectrum shows a prominent absorption band at 3480 cm⁻¹ corresponding to the

hydroxyl group, and at 1699 cm⁻¹ for the carbonyl group of the lactone ring.

The UV spectrum in ethanol exhibits a maximum absorption at 332 nm, which is

characteristic of the chromophore present in the molecule.

X-ray Crystallography
Single-crystal X-ray diffraction has provided unambiguous confirmation of the structure and

stereochemistry of (+)-Marmesin.

Crystal Structure: The crystal structure was determined using direct methods from X-ray

diffraction data.

Crystal System: Monoclinic

Space Group: P2₁
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Unit Cell Parameters: a = 5.721(1) Å, b = 13.810(1) Å, c = 7.864(2) Å, β = 100.39(1)°

Key Structural Features: The benzopyran moiety is perfectly planar, and the furan ring

adopts a 2α-envelope conformation. The molecules are linked by O-H···O hydrogen bonds.

Experimental Protocols
Isolation and Purification of (+)-Marmesin
(+)-Marmesin has been isolated from various plant sources, including the root bark of Feronia

limonia, Celtis durandii, and the bark of Hesperethusa crenulata. A general protocol for its

isolation and purification is as follows:

Extraction: The dried and powdered plant material is subjected to solvent extraction. A

common method involves using a dichloromethane/methanol (1:1 v/v) mixture. Another

approach uses solvent extractions followed by column chromatography.

Partitioning: The crude extract is partitioned against water to separate the organic-soluble

components.

Column Chromatography: The organic phase is concentrated and subjected to silica gel

column chromatography. Elution is typically performed with a gradient of solvents, such as a

mixture of n-hexane and acetone, to separate fractions based on polarity.

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or

containing the target compound are further purified using preparative HPLC to yield pure (+)-
Marmesin.

Structure Elucidation Workflow
The logical progression from isolation to the final confirmed structure of (+)-Marmesin can be

visualized as a systematic workflow.
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Caption: Workflow for the isolation and structure elucidation of (+)-Marmesin.
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Biological Activity and Signaling Pathways
(+)-Marmesin has demonstrated notable biological activities, particularly as an inhibitor of

angiogenesis, the formation of new blood vessels. This anti-angiogenic effect is primarily

mediated through the inactivation of Vascular Endothelial Growth Factor (VEGF)-stimulated

signaling pathways.

Anti-Angiogenic Signaling Pathway of (+)-Marmesin
Marmesin exerts its anti-angiogenic effects by targeting several key components of the VEGF

signaling cascade in endothelial cells. When VEGF-A binds to its receptor, VEGFR-2, it triggers

a cascade of downstream signaling events that promote cell proliferation, migration, and

survival. Marmesin has been shown to inhibit these processes.

The key molecular targets of marmesin in this pathway include:

VEGF Receptor-2 (VEGFR-2): Marmesin downregulates the expression of VEGFR-2.

Integrin β1 and Integrin-Linked Kinase (ILK): The expression of these cell adhesion and

signaling molecules is also suppressed by marmesin.

Downstream Kinases: Marmesin inhibits the VEGF-A-induced phosphorylation of several

downstream kinases, including FAK, Src, ERK, and Akt, which are crucial for angiogenesis.

This inhibitory action ultimately leads to a halt in endothelial cell proliferation and migration,

thereby preventing the formation of new blood vessels.
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VEGF-A Signaling Pathway and Inhibition by (+)-Marmesin

VEGF-A

VEGFR-2

Binds to

Downstream Signaling
(FAK, Src, ERK, Akt)

Activates

(+)-Marmesin

Inhibits Expression

Inhibits Phosphorylation

Angiogenesis
(Proliferation, Migration)

Promotes

Click to download full resolution via product page

Caption: Inhibition of the VEGF-A signaling pathway by (+)-Marmesin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(+)-Marmesin chemical properties and structure
elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b225713#marmesin-chemical-properties-and-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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